3-(chloromethyl)-6-methoxy-2-methylpyridine
Description
Properties
CAS No. |
853569-72-9 |
|---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-(chloromethyl)-6-methoxy-2-methylpyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5H2,1-2H3 |
InChI Key |
SCIGCCNSUGXEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)CCl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloromethyl 6 Methoxy 2 Methylpyridine
Strategic Retrosynthetic Analysis of the Pyridine (B92270) Core and Substituents
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgadvancechemjournal.com For 3-(chloromethyl)-6-methoxy-2-methylpyridine (Target Molecule 1 ), several disconnections can be envisioned, primarily focusing on the formation of the pyridine ring and the introduction of its functional groups.
A primary and logical disconnection involves the chloromethyl group, which can be retrosynthetically derived from the corresponding alcohol, (6-methoxy-2-methylpyridin-3-yl)methanol (B1488312) (2 ). This transformation is a standard functional group interconversion, typically achieved via chlorinating agents like thionyl chloride or phosphorus oxychloride.
Further deconstruction of the trisubstituted pyridine core of intermediate 2 can proceed through several pathways. One common strategy for pyridine synthesis is the cyclocondensation of dicarbonyl compounds with an ammonia (B1221849) source. advancechemjournal.com This suggests disconnecting the pyridine ring to reveal acyclic precursors. For instance, a Krohnke-type synthesis could be envisioned, which involves the reaction of a 1,5-dicarbonyl compound or its equivalent with ammonia.
Alternatively, a Hantzsch-like pyridine synthesis offers another viable retrosynthetic pathway. This approach would involve the condensation of a β-ketoester, an aldehyde, and an ammonia source. Adapting this to the specific substitution pattern of our target molecule would require careful selection of the initial building blocks to ensure the correct placement of the methyl, methoxy (B1213986), and eventual hydroxymethyl precursors.
Classical and Established Synthetic Routes to Chloromethyl Pyridine Derivatives
The classical synthesis of chloromethyl pyridine derivatives, including this compound, generally relies on multi-step sequences that either build the pyridine ring with the desired substitution pattern or modify a pre-existing pyridine core.
Multi-step Linear Synthetic Pathways
Linear synthetic pathways involve the sequential modification of a starting material to build up the complexity of the target molecule. A plausible linear synthesis of this compound could commence from a commercially available substituted pyridine, such as 2,6-lutidine.
One potential route involves the following sequence:
N-oxidation of 2,6-lutidine to form 2,6-lutidine N-oxide.
Nitration at the 4-position, facilitated by the N-oxide group, to yield 4-nitro-2,6-lutidine N-oxide.
Substitution of the nitro group with a methoxy group using sodium methoxide (B1231860) to give 4-methoxy-2,6-lutidine N-oxide.
Rearrangement and functionalization at the 3-position. This can be a challenging step and may involve metallation followed by reaction with an electrophile like formaldehyde (B43269) to introduce the hydroxymethyl group.
Reduction of the N-oxide.
Chlorination of the resulting hydroxymethyl group to afford the final product.
Another linear approach could start from a different pyridine derivative and introduce the substituents in a different order, carefully considering the directing effects of the existing groups at each stage.
Convergent Synthesis Approaches
For example, a substituted 1-azadiene could be prepared and reacted with an appropriate alkyne or alkene in a [4+2] cycloaddition. The substituents would need to be incorporated into the fragments in a way that leads to the desired 2,3,6-trisubstituted pattern after aromatization. While conceptually elegant, achieving the required regioselectivity in such cycloadditions can be a significant challenge.
Optimization of Reaction Conditions and Yields for Industrial-Scale Relevance
The transition from laboratory-scale synthesis to industrial production necessitates a thorough optimization of reaction conditions to ensure safety, cost-effectiveness, and high yields. longdom.orgalliedacademies.orgmdpi.com For the synthesis of chloromethylpyridines, several factors are critical.
The chlorination of the precursor alcohol, (6-methoxy-2-methylpyridin-3-yl)methanol, is a key step where optimization is crucial. The choice of chlorinating agent, solvent, temperature, and reaction time can significantly impact the yield and purity of the final product, while also influencing the safety and environmental footprint of the process. For instance, while thionyl chloride is effective, its use on a large scale requires careful handling of the corrosive and toxic byproducts, such as sulfur dioxide and hydrogen chloride. Alternative, milder chlorinating agents might be explored to improve the safety profile.
Solvent selection is another critical parameter. The ideal solvent should provide good solubility for the reactants, be inert to the reaction conditions, and be easily recoverable to minimize waste and cost. Process analytical technology (PAT) can be employed to monitor reaction progress in real-time, allowing for precise control over reaction parameters and ensuring consistent product quality.
The following table provides illustrative data on reaction conditions and yields for key transformations in the synthesis of related substituted pyridines, highlighting the parameters that would be subject to optimization for industrial production.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Methoxylation | 2-amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol (B129727) | 2-amino-6-methoxy-3-nitropyridine | High | google.com |
| Hydroxymethylation | (3-methoxy-6-methylpyridin-2-yl)lithium | Formaldehyde | (3-methoxy-6-methylpyridin-2-yl)methanol | Not specified | chemicalbook.com |
| Chlorination | 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine | Thionyl chloride | 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | High | N/A |
Modern and Emerging Synthetic Approaches for this compound
Recent advances in organic synthesis have provided new tools and strategies for the construction of complex molecules with greater efficiency and selectivity. These modern approaches offer potential alternatives to the classical methods for preparing this compound.
Catalytic Chloromethylation Methods
Direct catalytic chloromethylation of an aromatic or heteroaromatic ring is a highly desirable transformation as it can shorten synthetic sequences. thieme-connect.de This typically involves an electrophilic reaction using formaldehyde and hydrogen chloride in the presence of a catalyst. thieme-connect.de While widely used for benzene (B151609) derivatives, the direct chloromethylation of highly substituted and electronically rich pyridines like a 6-methoxy-2-methylpyridine derivative can be challenging due to issues of regioselectivity and potential side reactions. The pyridine nitrogen can be protonated or coordinate to the catalyst, deactivating the ring towards electrophilic substitution.
However, modern catalytic systems, including those based on Lewis acids or phase-transfer catalysts, have shown promise in promoting chloromethylation reactions under milder conditions. google.com Research in this area is ongoing, with the aim of developing catalysts that can selectively functionalize specific positions on the pyridine ring. A potential modern approach could involve a C-H activation strategy. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings. While direct C-H chloromethylation is still a developing area, a two-step approach involving initial catalytic C-H hydroxymethylation followed by chlorination represents a viable modern strategy.
Green Chemistry Principles and Sustainable Synthetic Transformations
The application of green chemistry principles to the synthesis of pyridine derivatives, including this compound, is a important area of research aimed at reducing the environmental impact of chemical manufacturing. ijarsct.co.in Traditional synthesis methods for pyridine compounds often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. rasayanjournal.co.in Green chemistry seeks to address these issues by focusing on aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency. rasayanjournal.co.inbiosynce.com
Sustainable synthetic transformations for pyridine intermediates are increasingly focused on solvent-free reactions, the use of aqueous media, and biocatalysis. ijarsct.co.in Solvent-free reactions, for instance, can lead to cleaner reactions, higher yields, and simpler separation and purification processes. rasayanjournal.co.in Microwave-assisted synthesis is another tool recognized for its alignment with green chemistry principles, often providing advantages like shorter reaction times, reduced by-product formation, and increased yields. ijarsct.co.inresearchgate.net The development of novel catalysts, particularly biocatalysts or enzyme-based systems, is a key area of research. These catalysts can function under mild conditions and exhibit high selectivity, potentially reducing the need for harsh chemicals and high energy input. ijarsct.co.in
For the synthesis of substituted pyridines, multicomponent reactions (MCRs) represent a powerful green strategy. MCRs allow for the formation of a product from three or more reactants in a single step, which improves atom economy and reduces waste compared to multi-step syntheses that require isolation of intermediates. rasayanjournal.co.in While specific green routes for this compound are not extensively detailed in publicly available literature, the principles below are widely applicable to its synthesis and that of its precursors.
| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefit |
| Atom Economy | Utilizing multicomponent reactions where most atoms of the reactants are incorporated into the final product. rasayanjournal.co.in | Reduces waste generation and maximizes raw material efficiency. |
| Safer Solvents & Reagents | Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. ijarsct.co.inrasayanjournal.co.in | Minimizes environmental impact and improves operational safety. |
| Energy Efficiency | Employing methods like microwave irradiation to accelerate reaction rates at lower bulk temperatures. ijarsct.co.inresearchgate.net | Reduces energy consumption and shortens production times. |
| Catalysis | Using selective catalysts, such as biocatalysts or novel iron-based catalysts, to facilitate reactions under milder conditions. ijarsct.co.inrsc.org | Enhances reaction efficiency, improves yield, and avoids stoichiometric reagents. |
Flow Chemistry Applications in the Synthesis of Pyridine Intermediates
Flow chemistry, or continuous flow processing, has emerged as a superior alternative to traditional batch processing for the synthesis of various chemical compounds, including pyridine intermediates. researchgate.net This technology offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. nih.gov By conducting reactions in a continuously flowing stream through a reactor, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov
One of the key benefits of flow chemistry is enhanced safety, particularly when dealing with hazardous intermediates or highly exothermic reactions. The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for rapid and efficient heat transfer, preventing thermal runaways. nih.gov Furthermore, reactions can be conducted at temperatures and pressures exceeding the boiling point of the solvent, expanding the accessible reaction space. nih.gov
In the context of pyridine synthesis, flow chemistry has been successfully applied to produce various derivatives. For example, a bench-top continuous flow setup using a packed column with a catalyst has been used to synthesize 2-methylpyridines with high selectivity and yield. nih.gov This method proved superior to batch processes by offering shorter reaction times, avoiding complex work-up procedures, and reducing waste. researchgate.netnih.gov Such systems can be automated, allowing for continuous manufacturing and the potential for in-line analysis and purification, which streamlines the entire production process. nih.govuc.pt Researchers have demonstrated that converting a five-step batch process for a pyridine-containing drug into a single continuous flow step can increase yield from 58% to 92% and significantly lower production costs. vcu.edu
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety due to small reactor volumes and superior heat transfer. nih.gov |
| Scalability | Often difficult and requires re-optimization of reaction conditions. | Readily scalable by extending the operation time or running parallel reactors. nih.gov |
| Control | Less precise control over temperature, mixing, and reaction time. | Precise control over reaction parameters, leading to higher reproducibility. nih.gov |
| Efficiency | Can involve lengthy reaction times and complex work-up/purification steps. | Reduced reaction times and potential for integrated in-line work-up and purification. researchgate.netnih.gov |
Purification and Isolation Methodologies for Synthetic Intermediates and Final Product
The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product meets the required purity standards. Common methodologies employed for pyridine derivatives include crystallization, distillation, and chromatography. The choice of method depends on the physical properties of the compound (e.g., solid or liquid), its stability, and the nature of the impurities.
For solid compounds like many chloromethylpyridine hydrochlorides, crystallization is a widely used technique. This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, causing the purified product to crystallize out while impurities remain in the solution. For instance, the purification of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride has been achieved by dissolving the crude solid in isopropanol (B130326) and then adding ether to precipitate the purified product. google.com An alternative solvent system involves using a mixture of acetone (B3395972) and petroleum ether. google.com Washing the crude solid with a suitable organic solvent, such as toluene, can also be an effective preliminary purification step to remove certain impurities before final crystallization. google.com
For liquid or low-melting-point intermediates, distillation under reduced pressure (vacuum distillation) is often the preferred method. This technique separates compounds based on differences in their boiling points. It is particularly useful for removing non-volatile impurities or separating the product from high-boiling-point solvents. In the synthesis of related chloro-substituted pyridines, rectification in a distillation column is used for purification, where precise control over temperature and pressure allows for the separation of closely boiling components. google.com
In some cases, a simple neutralization and extraction work-up is sufficient. This can involve treating the reaction mixture with a dilute alkali solution to neutralize any acidic by-products, followed by extraction of the target compound into an organic solvent. google.com The final step often involves drying the organic extract and removing the solvent under reduced pressure.
| Purification Method | Description | Application Example |
| Crystallization | Separation of a solid from a solution based on differences in solubility. | Purifying chloromethylpyridine hydrochlorides using solvent systems like isopropanol/ether or acetone/petroleum ether. google.com |
| Vacuum Distillation | Separation of liquids based on boiling point differences at reduced pressure. | Purifying liquid chloro-pyridine derivatives and removing high-boiling impurities or solvents. google.com |
| Solvent Washing | Rinsing the crude product with a solvent in which it has low solubility to remove soluble impurities. | Washing crude 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with toluene. google.com |
| Neutralization & Extraction | Neutralizing acidic or basic impurities and then extracting the product into an immiscible solvent. | Treating a reaction mixture with a dilute alkali solution before extraction. google.com |
Chemical Reactivity and Mechanistic Investigations of 3 Chloromethyl 6 Methoxy 2 Methylpyridine
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group at the 3-position of the pyridine (B92270) ring is the primary site for nucleophilic attack, analogous to a benzylic halide. These reactions are of significant interest for the synthesis of a variety of derivatives.
Nucleophilic substitution at the chloromethyl group of 3-(chloromethyl)-6-methoxy-2-methylpyridine can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being influenced by the reaction conditions such as the nature of the nucleophile, the solvent, and the temperature.
The SN1 pathway involves the formation of a carbocation intermediate upon the departure of the chloride leaving group. The stability of this carbocation is a critical factor. In the case of this compound, the resulting pyridyl-methyl carbocation would be stabilized by resonance delocalization of the positive charge into the pyridine ring, similar to a benzyl (B1604629) carbocation. The electron-donating methoxy (B1213986) and methyl groups on the ring further enhance this stability. Kinetically, SN1 reactions are first-order, with the rate depending only on the concentration of the substrate. Thermodynamically, the stability of the carbocation intermediate lowers the activation energy for this pathway.
The SN2 pathway, conversely, is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. quora.com This pathway is sensitive to steric hindrance around the reaction center. For this compound, the steric bulk is relatively low, allowing for the approach of nucleophiles. Kinetically, SN2 reactions are second-order, with the rate depending on the concentrations of both the substrate and the nucleophile.
A competition between SN1 and SN2 mechanisms is therefore expected. researchgate.net Strong, unhindered nucleophiles and polar aprotic solvents tend to favor the SN2 pathway, while weak nucleophiles and polar protic solvents that can solvate both the departing anion and the incipient carbocation favor the SN1 pathway.
| Pathway | Key Features for this compound | Favored by |
| SN1 | Formation of a resonance-stabilized pyridyl-methyl carbocation. | Weak nucleophiles, polar protic solvents, higher temperatures. |
| SN2 | Concerted attack by the nucleophile with inversion of configuration. | Strong nucleophiles, polar aprotic solvents, lower temperatures. |
The electrophilic carbon of the chloromethyl group readily reacts with a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles such as alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) yield the corresponding ethers and alcohol, respectively. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would produce 3-(methoxymethyl)-6-methoxy-2-methylpyridine.
Nitrogen Nucleophiles: A wide range of nitrogen nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, can displace the chloride to form the corresponding primary, secondary, and tertiary amines. These reactions are fundamental in building more complex molecular scaffolds.
Sulfur Nucleophiles: Sulfur nucleophiles, which are generally soft and highly nucleophilic, react efficiently with this compound. Thiolates (RS⁻) and thiourea (B124793) are common reagents used to introduce sulfur-containing moieties, yielding thioethers and isothiouronium salts, respectively.
The following table summarizes some expected nucleophilic substitution reactions.
| Nucleophile | Reagent Example | Product Type |
| Hydroxide | Sodium Hydroxide | Alcohol |
| Alkoxide | Sodium Ethoxide | Ether |
| Carboxylate | Sodium Acetate | Ester |
| Amine | Diethylamine | Tertiary Amine |
| Thiolate | Sodium Thiophenolate | Thioether |
| Cyanide | Sodium Cyanide | Nitrile |
In the context of nucleophilic substitution at the chloromethyl group, regioselectivity is generally not a concern as there is only one reactive site for substitution. However, if the nucleophile itself has multiple reactive sites, the regioselectivity of the nucleophile's attack would need to be considered.
Stereoselectivity becomes relevant if the reaction creates a chiral center. Since the starting material is achiral, a reaction with an achiral nucleophile will result in an achiral product. However, if a chiral nucleophile is used, a pair of diastereomers could be formed. If the reaction proceeds via a pure SN2 mechanism, it would occur with inversion of configuration at a chiral center. Conversely, a pure SN1 reaction proceeding through a planar carbocation would lead to racemization.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring System
The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.orgmasterorganicchemistry.com The nitrogen atom deactivates the ring by induction and can be protonated or complexed with a Lewis acid under typical EAS conditions, further deactivating the ring. When substitution does occur, it is generally directed to the 3- and 5-positions. rsc.org
In this compound, the substituents on the ring will influence the regiochemical outcome of any potential EAS reaction. The methoxy group at the 6-position and the methyl group at the 2-position are both activating, electron-donating groups that would direct incoming electrophiles to the positions ortho and para to them. The chloromethyl group at the 3-position is a weakly deactivating group through its inductive effect.
Considering the directing effects of the substituents, the potential sites for electrophilic attack are positions 4 and 5. The methoxy group strongly directs ortho and para. The para position is occupied by the chloromethyl group, and one ortho position is occupied by the nitrogen. Therefore, the methoxy group would activate the 5-position. The methyl group also activates its ortho and para positions. Its para position is the 5-position, and its ortho position is the 3-position (already substituted). Thus, both activating groups direct towards the 5-position, making it the most likely site for electrophilic aromatic substitution.
| Substituent | Position | Electronic Effect | Directing Influence |
| -OCH₃ | 6 | Activating (Resonance) | Ortho, Para (positions 5, 3) |
| -CH₃ | 2 | Activating (Inductive, Hyperconjugation) | Ortho, Para (positions 3, 5) |
| -CH₂Cl | 3 | Deactivating (Inductive) | Meta (positions 5) |
Based on this analysis, electrophilic substitution, if it occurs, is most likely to take place at the 5-position of the pyridine ring.
Transformations Involving the Methoxy Group and its Lability
The methoxy group at the 6-position is an ether linkage and can undergo cleavage under certain conditions. Typically, this requires strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group, leading to the formation of the corresponding 6-hydroxypyridine (or its tautomeric pyridone form) and methyl halide.
The methoxy group can also influence the reactivity of the pyridine ring through its electron-donating nature. nih.gov It activates the ring towards electrophilic attack and can also facilitate nucleophilic aromatic substitution if a suitable leaving group is present at an ortho or para position.
Redox Chemistry of this compound
The redox chemistry of this compound has not been extensively studied. However, predictions can be made based on the functional groups present.
Oxidation: The pyridine ring itself is relatively resistant to oxidation. The methyl group at the 2-position could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although this would likely require harsh conditions that might affect other parts of the molecule.
Reduction: The pyridine ring can be reduced, for example by catalytic hydrogenation, to the corresponding piperidine (B6355638) derivative. The chloromethyl group can also be reduced to a methyl group, for instance, using a reducing agent like lithium aluminum hydride or via catalytic hydrogenation. The choice of reducing agent would be crucial to achieve selective reduction of one functional group over the other.
Cyclic voltammetry could be employed to study the electrochemical properties of this compound. nih.govresearchgate.net The pyridine moiety would be expected to undergo reduction at a negative potential. The presence of the electron-donating methoxy and methyl groups would likely make this reduction more difficult compared to unsubstituted pyridine. The chloromethyl group may also be electrochemically active, potentially undergoing reductive cleavage of the carbon-chlorine bond.
Reductive Methodologies
The primary site for reduction in this compound is the chloromethyl group. The carbon-chlorine bond in the side chain can be cleaved through various reductive methods. A notable example is the reduction of (chloromethyl)pyridines using organotin hydrides, such as triphenyltin (B1233371) hydride. acs.orgacs.org This reaction proceeds via a free-radical mechanism involving a chlorine atom transfer step. acs.orgacs.org
The process is initiated by the generation of the triphenyltin radical, which then abstracts the chlorine atom from the chloromethyl group. This generates a pyridylmethyl radical intermediate, which subsequently abstracts a hydrogen atom from another molecule of triphenyltin hydride to yield the reduced product, 6-methoxy-2,3-dimethylpyridine, and triphenyltin chloride. The efficiency of such reductions can be influenced by the stability of the radical intermediate and the reaction conditions employed.
Table 1: Example of Reductive Conditions for (Chloromethyl)pyridines This table is illustrative of general methodologies and may not represent reactions performed specifically on this compound.
| Reagent | Initiator/Conditions | Product Type | Reference |
|---|---|---|---|
| Triphenyltin hydride (Ph3SnH) | AIBN (Azobisisobutyronitrile), heat | Methylpyridine derivative | acs.orgacs.org |
| Sodium borohydride (B1222165) (NaBH4) | In a protic solvent (e.g., ethanol) | Methylpyridine derivative | General Knowledge |
| Catalytic Hydrogenation (H2) | Palladium on carbon (Pd/C) | Methylpyridine derivative | General Knowledge |
Oxidative Transformations
The oxidative chemistry of this compound is influenced by its multiple functional groups. The pyridine ring itself is relatively electron-deficient and generally resistant to oxidation. However, the alkyl substituents, the methyl and chloromethyl groups, are potential sites for oxidative transformation.
Studies on the oxidation of related alkylpyridines, such as 2-methyl-5-ethylpyridine, over metal oxide catalysts have shown that the methyl group at the 2-position is often the first to react. researchgate.net This suggests that under controlled oxidative conditions, the 2-methyl group of this compound could be selectively oxidized to a formyl or carboxyl group, yielding the corresponding pyridine-2-carbaldehyde or pyridine-2-carboxylic acid derivative. The chloromethyl group can also be oxidized, potentially leading to the formation of an aldehyde or carboxylic acid at the 3-position. The specific outcome depends heavily on the oxidant and reaction conditions. Furthermore, the pyridine nitrogen can be oxidized to an N-oxide using reagents like peroxy acids. Pyridine-N-oxides exhibit altered reactivity and can undergo useful rearrangements to introduce oxygen functionality onto the ring. imperial.ac.uk
Metal-Catalyzed Coupling Reactions of Pyridine Derivatives
The pyridine framework, particularly when functionalized with a halide like the chloromethyl group, is an excellent substrate for a variety of metal-catalyzed coupling reactions. These reactions are cornerstones of modern organic synthesis for constructing complex molecules.
Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck)
Cross-coupling reactions provide powerful methods for forming new carbon-carbon bonds at the pyridine core or its substituents. The chloromethyl group, possessing a C(sp³)-Cl bond, can participate in these reactions, although the C(sp²)-Cl bonds of chloropyridines are more commonly employed.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organic halide with an organoboron compound, typically a boronic acid or ester. youtube.comyoutube.com While direct coupling at the C(sp³)-Cl bond of the chloromethyl group is challenging, it is conceivable under specific catalytic systems. More commonly, if the pyridine ring itself were halogenated, it would readily undergo Suzuki coupling. For instance, a chloro- or bromopyridine derivative can be coupled with various aryl or vinyl boronic acids to form biaryl or vinylated pyridine structures. researchgate.netresearchgate.net The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netmdpi.com
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | nih.gov |
| Pd2(dba)3 | XPhos | K3PO4 | Dioxane | researchgate.net |
| Pd(PPh3)4 | - | Na2CO3 | Toluene/Ethanol/Water | youtube.com |
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. researchgate.netchempedia.info This method is known for its high functional group tolerance. orgsyn.org Pyridylzinc reagents can be coupled with a variety of electrophiles. researchgate.net The chloromethyl group on this compound could potentially be converted into an organozinc species for subsequent coupling, or alternatively, act as the electrophile in a coupling with another organozinc reagent.
Heck Reaction: The Mizoroki-Heck reaction typically couples aryl or vinyl halides with alkenes using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While the classic Heck reaction involves C(sp²)-halides, variations for C(sp³)-halides exist. The reaction is a powerful tool for the vinylation of aromatic and heteroaromatic rings. researchgate.net Pyridine derivatives are effective substrates in Heck reactions, with various palladium complexes and ligands being employed to achieve high efficiency. rsc.orgacs.org
Functionalization via C–H Activation
Direct functionalization of pyridine C–H bonds is an increasingly important strategy that avoids the need for pre-functionalized starting materials. The regioselectivity of C–H activation is guided by the electronic properties and directing ability of the substituents on the pyridine ring.
In the case of this compound, the substituents play a crucial role. Methoxy groups are known to influence the site of metalation. chemrxiv.org The inherent electronic nature of the pyridine ring deactivates the C-H bonds towards electrophilic attack, but transition metal-catalyzed reactions can overcome this. The most acidic C-H protons on a pyridine ring are typically at the C2 and C6 positions, but these are substituted in the target molecule. The remaining C-H bonds are at the C4 and C5 positions. The combined electronic effects of the methyl (electron-donating), methoxy (electron-donating), and chloromethyl (weakly electron-withdrawing) groups would dictate the preferred site of C-H functionalization under specific catalytic conditions. For example, directed metalation protocols using organolithium or organosodium bases can selectively functionalize pyridine rings at positions that might otherwise be difficult to access. chemrxiv.orgchemrxiv.org
Rearrangement Reactions and Tautomerism Studies Relevant to Pyridine Frameworks
Rearrangement Reactions: Pyridine derivatives can undergo several types of skeletal rearrangements, often under thermal, photochemical, or acid-catalyzed conditions. A well-known example is the rearrangement of pyridine N-oxides. acs.org Upon treatment with reagents like acetic anhydride, substituted pyridine N-oxides can rearrange to form acetoxy-pyridines, often with the oxygen atom being transferred to a methyl group on the ring (the Boekelheide reaction) or to an adjacent ring carbon. imperial.ac.uk If this compound were converted to its N-oxide, it could potentially undergo such rearrangements, leading to further functionalized products.
Tautomerism Studies: Tautomerism is a critical concept in heterocyclic chemistry, particularly the prototropic tautomerism observed in pyridines bearing hydroxyl, amino, or thiol groups. wuxibiology.com The most studied example is the equilibrium between 2-hydroxypyridine (B17775) and its tautomer, 2-pyridone. wayne.eduyoutube.com The position of this equilibrium is highly dependent on the solvent and substitution pattern. wuxibiology.comsemanticscholar.org
However, in this compound, the oxygen is part of a methoxy group, where the hydrogen of a hydroxyl group has been replaced by a methyl group. This "fixes" the tautomeric form, preventing the keto-enol type tautomerism observed in hydroxypyridines. Therefore, this compound exists as a single, stable constitutional isomer and does not exhibit prototropic tautomerism involving the methoxy group. Understanding the principles of tautomerism is nonetheless crucial for predicting the reactivity and properties of potential derivatives, for instance, if the methoxy group were to be cleaved to a hydroxyl group.
Advanced Derivatization and Functionalization Strategies Utilizing 3 Chloromethyl 6 Methoxy 2 Methylpyridine
Synthesis of Pyridinium (B92312) Salts and Quaternization Reactions
The quaternization of the nitrogen atom in the pyridine (B92270) ring of 3-(chloromethyl)-6-methoxy-2-methylpyridine leads to the formation of pyridinium salts. This transformation not only alters the electronic properties of the molecule but also introduces a handle for further functionalization. The reaction typically involves the treatment of the pyridine derivative with an alkylating agent. However, in the context of derivatizing this compound itself, the chloromethyl group can react with other nucleophilic pyridine-type compounds to form more complex pyridinium salts.
The quaternization reaction involves the nucleophilic attack of a tertiary amine, such as pyridine or its derivatives, on the electrophilic carbon of the chloromethyl group. ktu.eduktu.edu This results in the formation of a new carbon-nitrogen bond and a positively charged pyridinium cation, with the chloride ion acting as the counter-ion. The reaction is typically carried out in a suitable solvent, and the reaction conditions can be tuned to optimize the yield of the desired pyridinium salt. nih.gov The quaternization of pyridines with 2-methyl- and 2-amino-4-(chloromethyl)thiazoles has been shown to produce highly functionalized pyridinium salts, highlighting the utility of this approach for creating novel molecular architectures. ktu.edu
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Pyridine | 1-((6-methoxy-2-methylpyridin-3-yl)methyl)pyridinium chloride | Quaternization |
| This compound | Triethylamine | 3-((triethylammonio)methyl)-6-methoxy-2-methylpyridine chloride | Quaternization |
| This compound | 4-(Dimethylamino)pyridine | 4-(dimethylamino)-1-((6-methoxy-2-methylpyridin-3-yl)methyl)pyridinium chloride | Quaternization |
Formation of Ether and Ester Derivatives through O-Alkylation and Acylation
The chloromethyl group of this compound is an excellent electrophile for the formation of ether and ester linkages via O-alkylation and acylation reactions, respectively. These transformations are fundamental in organic synthesis for the construction of more complex molecules with diverse functional groups.
O-Alkylation for Ether Synthesis:
The Williamson ether synthesis provides a classic and effective method for the formation of ethers. richmond.edumasterorganicchemistry.comkhanacademy.orgedubirdie.com In this reaction, an alkoxide or a phenoxide ion, acting as a nucleophile, displaces the chloride from the chloromethyl group of this compound. The alkoxide is typically generated in situ by treating an alcohol or a phenol (B47542) with a strong base, such as sodium hydride (NaH). The reaction proceeds via an S(_N)2 mechanism, which favors primary halides like the chloromethyl group.
Acylation for Ester Synthesis:
Ester derivatives can be synthesized by reacting this compound with a carboxylate salt. The carboxylate anion, a good nucleophile, attacks the electrophilic carbon of the chloromethyl group, leading to the formation of an ester bond and the displacement of the chloride ion. This reaction is typically carried out in a polar aprotic solvent to facilitate the nucleophilic substitution.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Sodium ethoxide | 3-(ethoxymethyl)-6-methoxy-2-methylpyridine | Williamson Ether Synthesis |
| This compound | Sodium phenoxide | 6-methoxy-2-methyl-3-(phenoxymethyl)pyridine | Williamson Ether Synthesis |
| This compound | Sodium acetate | (6-methoxy-2-methylpyridin-3-yl)methyl acetate | Esterification |
| This compound | Sodium benzoate | (6-methoxy-2-methylpyridin-3-yl)methyl benzoate | Esterification |
Introduction of Nitrogen-Containing Functionalities (e.g., Amination, Amidation)
The introduction of nitrogen-containing functional groups, such as amines and amides, can significantly alter the biological and chemical properties of the parent molecule. The chloromethyl group of this compound provides a convenient handle for the introduction of such functionalities through nucleophilic substitution reactions.
Amination:
Direct amination can be achieved by reacting this compound with ammonia (B1221849) or primary or secondary amines. This reaction leads to the formation of the corresponding aminomethylpyridine derivatives. The reaction conditions, such as temperature and the choice of solvent, can influence the efficiency of the amination process. For instance, a process for producing 3-(aminomethyl)-6-chloropyridines has been developed involving the hydrolysis of an acylaminomethyl precursor. google.com
Amidation:
Amide functionalities can be introduced by reacting this compound with an amide or a nitrogen-containing heterocycle, such as an imide. The nitrogen atom of the amide acts as a nucleophile, displacing the chloride ion to form a new C-N bond. This reaction provides access to a wide range of N-substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.
| Reactant 1 | Nucleophile | Product | Functional Group Introduced |
| This compound | Ammonia | (6-methoxy-2-methylpyridin-3-yl)methanamine | Primary Amine |
| This compound | Diethylamine | N,N-diethyl-1-(6-methoxy-2-methylpyridin-3-yl)methanamine | Tertiary Amine |
| This compound | Phthalimide potassium salt | 2-((6-methoxy-2-methylpyridin-3-yl)methyl)isoindoline-1,3-dione | Imide |
| This compound | Sodium acetamide | N-((6-methoxy-2-methylpyridin-3-yl)methyl)acetamide | Amide |
Generation of Carbon-Carbon Bonds for Scaffold Elaboration
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. The chloromethyl group in this compound can participate in various cross-coupling reactions to achieve this transformation. These reactions typically employ a transition metal catalyst, most commonly palladium or nickel.
Prominent examples of such reactions include:
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org In this context, this compound would react with an organomagnesium halide in the presence of a nickel or palladium catalyst.
Negishi Coupling: This method utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The use of organozinc compounds often offers greater functional group tolerance compared to Grignard reagents.
Sonogashira Coupling: This reaction is specific for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While the chloromethyl group is an alkyl halide, modifications of the Sonogashira protocol or related alkynylation reactions could potentially be employed.
These cross-coupling strategies allow for the introduction of a wide variety of carbon-based substituents, including alkyl, vinyl, aryl, and alkynyl groups, onto the pyridine scaffold, thereby enabling significant structural elaboration.
| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Bond Formed |
| Kumada | RMgX (Grignard reagent) | Ni or Pd | C(sp³)–C(sp³), C(sp³)–C(sp²), C(sp³)–C(sp) |
| Negishi | RZnX | Ni or Pd | C(sp³)–C(sp³), C(sp³)–C(sp²), C(sp³)–C(sp) |
| Suzuki | RB(OH)₂ (Boronic acid) | Pd | C(sp³)–C(sp²) |
| Sonogashira | RC≡CH (Terminal alkyne) | Pd/Cu | C(sp³)–C(sp) |
Ring Expansion and Contraction Reactions of the Pyridine Moiety
Modification of the core heterocyclic structure of this compound through ring expansion or contraction reactions represents a sophisticated strategy for generating novel scaffolds. While less common than substitutions at the chloromethyl group, these transformations can lead to significant changes in the molecule's three-dimensional structure and properties.
Ring Expansion:
Ring expansion of pyridine derivatives can lead to the formation of seven-membered rings, such as diazepines. Photochemical methods have been shown to be effective for the ring expansion of pyridinium ylides, which can be generated from pyridine precursors. thieme-connect.deresearchgate.net This process often involves a 6π electrocyclic ring-opening upon irradiation with light. thieme-connect.de Transition-metal-free strategies for the ring expansion of 2-allyl-2H-azirines to pyridines have also been reported, suggesting that ring expansion pathways can be accessed under various conditions. nih.gov
Ring Contraction:
Ring contraction reactions of pyridines are less common but can be a route to five-membered heterocyclic systems. Such transformations often proceed through complex rearrangement pathways and may require specific substitution patterns on the pyridine ring to facilitate the desired reaction.
| Transformation | General Method | Resulting Ring System |
| Ring Expansion | Photochemical rearrangement of pyridinium ylides | Diazepine |
| Ring Expansion | Transition-metal-free electrocyclization of 1-azatrienes | Substituted Pyridine |
| Ring Contraction | Rearrangement of specific pyridine derivatives | Pyrrole or other five-membered heterocycles |
Stereoselective Derivatization Approaches for Chiral Intermediates
The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. Stereoselective derivatization of this compound can lead to the synthesis of enantiomerically enriched or pure chiral intermediates, which can then be used to construct more complex chiral targets.
Several strategies can be envisioned for the stereoselective derivatization of this compound:
Use of Chiral Nucleophiles: Reaction of the chloromethyl group with a chiral nucleophile, such as a chiral alcohol, amine, or thiol, would lead to the formation of a diastereomeric mixture if the product contains a new stereocenter. These diastereomers could potentially be separated by chromatography.
Asymmetric Catalysis: The use of a chiral catalyst in reactions involving the chloromethyl group or the pyridine ring could induce enantioselectivity. For instance, a chiral phase-transfer catalyst could be employed in nucleophilic substitution reactions at the chloromethyl position. Highly enantioselective catalytic transformations of β-substituted alkenyl pyridines have been reported using a copper-chiral diphosphine ligand catalyst, demonstrating the potential of this approach for creating chiral pyridines. nih.gov
Enzymatic Resolution: Enzymes, such as lipases, are highly effective at resolving racemic mixtures. acs.org For example, if a racemic alcohol is introduced via the chloromethyl group, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. Chemo-enzymatic dearomatization of activated pyridines has also been shown to be a versatile method for preparing stereo-enriched piperidines. acs.orgnih.gov
These approaches provide a toolkit for the synthesis of chiral derivatives of this compound, opening the door to the exploration of their stereochemistry-dependent properties.
| Strategy | Description | Example Application |
| Chiral Nucleophile | Reaction with an enantiomerically pure nucleophile. | Reaction with (R)-2-amino-1-phenylethanol. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Phase-transfer-catalyzed alkylation with a chiral catalyst. |
| Enzymatic Resolution | Separation of enantiomers using an enzyme. | Lipase-catalyzed acylation of a racemic alcohol derivative. |
| Chemo-enzymatic Dearomatization | Combination of chemical and enzymatic steps to create chiral piperidines. | Oxidation of a tetrahydropyridine (B1245486) followed by enzymatic reduction. |
Role of 3 Chloromethyl 6 Methoxy 2 Methylpyridine As a Strategic Synthetic Intermediate and Precursor
Precursor in Heterocyclic Synthesis beyond Simple Functionalization
The utility of 3-(chloromethyl)-6-methoxy-2-methylpyridine as a precursor in heterocyclic synthesis extends far beyond simple functionalization, enabling the construction of complex, fused ring systems. The reactive chloromethyl group at the 3-position of the pyridine (B92270) ring serves as a key handle for annulation reactions, leading to the formation of novel bicyclic and polycyclic heteroaromatic compounds.
One significant application of this intermediate is in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. These fused heterocyclic systems are of considerable interest due to their diverse biological activities. In a typical synthetic approach, this compound can be reacted with various aminopyrimidine precursors. The initial step often involves the nucleophilic substitution of the chlorine atom by an amino group on the pyrimidine (B1678525) ring. Subsequent intramolecular cyclization, often facilitated by a base or thermal conditions, leads to the formation of the fused pyrido[2,3-d]pyrimidine scaffold. The methoxy (B1213986) and methyl groups on the pyridine ring of the starting material are strategically positioned to influence the electronic properties and steric interactions of the final molecule, which can be crucial for its biological target engagement.
The versatility of this compound is further demonstrated in its use for the synthesis of other fused systems, such as imidazopyridines and thienopyridines. For instance, reaction with 2-aminoimidazoles or 2-aminothiophenes can proceed through an initial N-alkylation followed by a cyclization event to yield the corresponding fused heterocycles. These reactions highlight the role of the chloromethylpyridine as a key electrophilic partner in building complex heterocyclic frameworks.
The following table summarizes representative examples of heterocyclic systems synthesized from precursors analogous to this compound, illustrating the general synthetic strategies employed.
| Target Heterocyclic System | General Precursors | Reaction Type |
| Pyrido[2,3-d]pyrimidines | Aminopyrimidines | Nucleophilic Substitution, Intramolecular Cyclization |
| Imidazopyridines | 2-Aminoimidazoles | N-alkylation, Cyclization |
| Thienopyridines | 2-Aminothiophenes | N-alkylation, Cyclization |
Building Block for Complex Polycyclic Molecular Architectures
The inherent reactivity of this compound makes it a valuable building block for the assembly of intricate polycyclic molecular architectures. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions allows for the construction of multi-ring systems that are often challenging to synthesize through other routes.
A key strategy involves the use of this pyridine derivative in cascade or domino reactions. For example, it can be employed as an electrophile in reactions with bifunctional nucleophiles, where an initial substitution of the chloride is followed by a second intramolecular reaction to form a new ring. This approach has been utilized in the synthesis of complex alkaloids and other natural product analogues.
Furthermore, the pyridine nitrogen in this compound can be quaternized to form pyridinium (B92312) salts. These salts exhibit altered reactivity and can participate in a different set of chemical transformations, such as 1,3-dipolar cycloadditions, to construct novel polycyclic systems. The methoxy and methyl substituents on the pyridine ring can modulate the reactivity of the pyridinium ylide intermediate, providing a degree of control over the outcome of the cycloaddition.
The development of novel synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, has further expanded the utility of this compound in constructing polycyclic frameworks. For instance, after conversion of the chloromethyl group to a more suitable functional group, such as a boronic ester or a stannane, the molecule can participate in Suzuki or Stille couplings with appropriately functionalized cyclic partners to build complex, multi-ring structures.
Intermediate in the Development of Chemical Probes and Research Reagents
The structural and electronic properties of the pyridine scaffold make this compound an attractive intermediate for the development of specialized chemical probes and research reagents. The pyridine ring can act as a fluorophore or a chromophore, and its properties can be fine-tuned by the substituents.
The reactive chloromethyl group provides a convenient attachment point for conjugating the pyridine core to other molecules of interest, such as biomolecules, fluorescent dyes, or solid supports. This allows for the creation of targeted probes for bioimaging, fluorescent labeling, or affinity chromatography. For example, a fluorescent probe for a specific enzyme could be designed by linking this compound to a known inhibitor of that enzyme. The inherent fluorescence of the pyridine moiety, or a fluorophore attached to it, would allow for the visualization of the enzyme's location and activity within a biological system.
Moreover, the pyridine nitrogen can act as a hydrogen bond acceptor or a metal-coordinating site, making it a useful component in the design of chemical sensors. A sensor for a particular metal ion could be developed by incorporating the this compound core into a larger macrocyclic structure that selectively binds to the target ion. The binding event would then induce a change in the spectroscopic properties of the pyridine ring, such as a shift in its fluorescence emission or UV-Vis absorption, allowing for the detection and quantification of the metal ion.
The following table outlines potential applications of chemical probes and reagents derived from this compound.
| Application | Design Strategy | Detection Principle |
| Bioimaging Probes | Conjugation to a biomolecule-targeting ligand | Fluorescence microscopy |
| Fluorescent Labels | Attachment to proteins or nucleic acids | Spectrofluorometry |
| Chemical Sensors | Incorporation into a metal-ion chelating scaffold | Changes in fluorescence or absorbance upon ion binding |
| Affinity Chromatography | Immobilization onto a solid support | Selective binding and purification of target molecules |
Applications in Material Science as a Polymer Precursor or Functional Monomer
While specific research on the use of this compound as a monomer is not extensively documented in publicly available literature, the general class of functionalized pyridine derivatives holds significant promise in material science. The reactive chloromethyl group offers a versatile handle for polymerization reactions, potentially leading to the synthesis of novel functional polymers with tailored properties.
One plausible application is in the synthesis of pyridine-containing polymers through substitution polymerization. The chloromethyl group can react with difunctional nucleophiles, such as diamines or diols, to form linear polymers with pyridine units incorporated into the polymer backbone. The resulting polymers would be expected to exhibit interesting properties due to the presence of the pyridine rings, such as thermal stability, conductivity, and the ability to coordinate with metal ions.
Furthermore, this compound could be converted into a vinyl or acrylate (B77674) monomer. For example, the chloromethyl group could be used to alkylate a hydroxyl-containing monomer like hydroxyethyl (B10761427) methacrylate. The resulting monomer could then be polymerized via free radical polymerization to yield a side-chain functionalized polymer where the pyridine moiety is pendant to the polymer backbone. Such polymers could find applications as coatings, membranes, or in the development of smart materials that respond to external stimuli such as pH or the presence of metal ions.
The incorporation of the 6-methoxy-2-methylpyridine unit into a polymer can impart specific functionalities. The pyridine nitrogen can act as a site for post-polymerization modification, allowing for the introduction of other functional groups. Additionally, the methoxy group can influence the solubility and processing characteristics of the polymer.
Design and Synthesis of Ligands for Catalysis and Coordination Chemistry
The pyridine scaffold is a cornerstone in the design of ligands for catalysis and coordination chemistry due to the ability of the nitrogen lone pair to coordinate with a wide range of metal centers. This compound serves as a valuable precursor for the synthesis of more complex and tailored ligands.
The chloromethyl group is a key functional handle that allows for the elaboration of the pyridine core into multidentate ligands. For instance, it can be reacted with other heterocyclic amines, phosphines, or thiols to create bidentate, tridentate, or even tetradentate ligands. The resulting ligands can then be used to form stable complexes with transition metals, which can act as catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
The substituents on the pyridine ring, namely the methoxy and methyl groups, play a crucial role in modulating the electronic and steric properties of the resulting metal complexes. The electron-donating methoxy group can increase the electron density on the pyridine nitrogen, thereby enhancing its coordination ability. The methyl group, on the other hand, can provide steric bulk, which can be used to control the selectivity of the catalytic reaction.
For example, a bidentate N,N-ligand could be synthesized by reacting two equivalents of this compound with a primary diamine. The resulting ligand could then be complexed with a metal such as palladium or ruthenium to generate a catalyst for a specific organic reaction. The precise structure of the ligand, including the length of the linker between the two pyridine units, can be systematically varied to optimize the performance of the catalyst.
The following table provides examples of ligand types that could be synthesized from this compound and their potential applications in catalysis.
| Ligand Type | Synthesis Strategy | Potential Catalytic Application |
| Bidentate N,N-Ligand | Reaction with a diamine | Cross-coupling reactions |
| Bidentate P,N-Ligand | Reaction with a phosphino-amine | Asymmetric hydrogenation |
| Tridentate N,N,N-Ligand | Reaction with a triamine | Oxidation reactions |
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Chloromethyl 6 Methoxy 2 Methylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.
High-Resolution ¹H and ¹³C NMR Techniques
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insight into the structure of 3-(chloromethyl)-6-methoxy-2-methylpyridine.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, distinct signals are expected for the methyl protons, methoxy (B1213986) protons, chloromethyl protons, and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing effects of the nitrogen atom and chlorine atom. The two aromatic protons would appear as an AX system, exhibiting coupling to each other.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, eight distinct signals would be anticipated, corresponding to the two methyl carbons (from the C2-methyl and methoxy groups), the chloromethyl carbon, and the five carbons of the pyridine ring. The chemical shifts of the ring carbons are diagnostic, reflecting the substitution pattern.
Expected ¹H and ¹³C NMR Chemical Shift Ranges:
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2-CH₃ | ~2.5 | ~20-25 |
| 6-OCH₃ | ~3.9 | ~53-58 |
| 3-CH₂Cl | ~4.6 | ~40-45 |
| Ring H-4 | ~6.8-7.2 | ~110-125 |
| Ring H-5 | ~7.5-7.8 | ~135-145 |
| Ring C-2 | - | ~155-160 |
| Ring C-3 | - | ~125-135 |
| Ring C-4 | - | ~110-125 |
| Ring C-5 | - | ~135-145 |
| Ring C-6 | - | ~160-165 |
Note: These are estimated values based on typical ranges for substituted pyridines. Actual experimental values are required for definitive assignment.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms. rsc.orgsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net For this compound, a key correlation (cross-peak) would be observed between the two aromatic protons (H-4 and H-5), confirming their adjacent positions on the pyridine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). researchgate.net It allows for the unambiguous assignment of each protonated carbon atom by linking the proton signals to their corresponding carbon signals. For instance, the signal for the 2-methyl protons would show a cross-peak to the 2-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²JCH and ³JCH). researchgate.net HMBC is vital for connecting the different fragments of the molecule and confirming the substitution pattern. Key correlations would include:
The 2-methyl protons (¹H) to the C-2 and C-3 ring carbons (¹³C).
The chloromethyl protons (¹H) to the C-3, C-4, and C-2 ring carbons (¹³C).
The methoxy protons (¹H) to the C-6 ring carbon (¹³C).
The H-5 aromatic proton (¹H) to the C-3, C-4, and C-6 ring carbons (¹³C).
Infrared (IR) and Raman Spectroscopy Techniques for Functional Group Analysis
Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule. For pyridine and its derivatives, these methods are used to identify characteristic vibrations of the aromatic ring and its substituents. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Key expected absorption bands for this compound would include:
C-H stretching (aromatic): ~3000-3100 cm⁻¹
C-H stretching (aliphatic -CH₃, -CH₂-): ~2850-3000 cm⁻¹
C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹ (a series of characteristic bands)
C-O stretching (methoxy group): ~1020-1275 cm⁻¹ (often two bands for aryl ethers)
C-Cl stretching (chloromethyl group): ~650-850 cm⁻¹
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the pyridine ring vibrations and the C-C backbone structure.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₀ClNO), the expected exact mass can be calculated.
Theoretical Exact Mass Data:
| Ion Species | Formula | Theoretical m/z |
| [M]⁺ | C₈H₁₀ClNO⁺ | 171.04509 |
| [M+H]⁺ | C₈H₁₁ClNO⁺ | 172.05237 |
| [M+Na]⁺ | C₈H₁₀ClNNaO⁺ | 194.03431 |
Note: The presence of chlorine would result in a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information.
For protonated this compound, several fragmentation pathways can be predicted. A primary and highly characteristic fragmentation would be the loss of the chloromethyl group or related species.
Plausible Fragmentation Pathways:
Loss of HCl: A common pathway for chloromethyl compounds, leading to a stable pyridyl-methylene cation. [M+H]⁺ → [M+H - HCl]⁺
Loss of CH₂Cl radical: Cleavage of the C-C bond between the ring and the chloromethyl group. [M+H]⁺ → [M+H - •CH₂Cl]⁺
Loss of Methoxy Group: Fragmentation involving the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituent. [M+H]⁺ → [M+H - •CH₃]⁺ → [M+H - CH₃ - CO]⁺
The precise fragmentation pattern observed in an MS/MS experiment serves as a molecular fingerprint, confirming the identity and connectivity of the substituents on the pyridine ring.
X-ray Crystallography Studies for Solid-State Structural Determination
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For a substituted pyridine like this compound, single-crystal X-ray diffraction would yield a detailed model of its solid-state conformation and packing within the crystal lattice.
Crystal Structure Analysis and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly available, the analysis of related pyridine derivatives by single-crystal X-ray diffraction illustrates the type of detailed structural information that can be obtained. For instance, studies on other substituted pyridines confirm their molecular structures and provide insights into how they arrange in the solid state. researchgate.net
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The output of such an analysis for this compound would include key crystallographic data, as shown in the hypothetical table below, based on typical parameters for small organic molecules.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The molecular formula of the compound. | C₈H₁₀ClNO |
| Formula Weight | The molecular weight of the compound in g/mol. | 171.62 |
| Crystal System | The crystal system in which the compound crystallizes (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal structure. | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 6.5 Å, b = 10.2 Å, c = 9.1 Å, β = 94° |
| Volume (V) | The volume of the unit cell in cubic angstroms (ų). | 609 ų |
| Z | The number of molecules in the unit cell. | 4 |
Furthermore, the analysis would reveal crucial details about intermolecular interactions. In the solid state, molecules of this compound would likely be held together by a network of weak forces such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O or C-H···N hydrogen bonds. Understanding these interactions is vital as they influence the compound's physical properties, including its melting point, solubility, and stability.
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs. Different polymorphs of the same compound can have distinct physical and chemical properties. While no specific polymorphism studies on this compound have been reported, the investigation of this phenomenon is critical for chemical intermediates.
Polymorphism is typically investigated using techniques like X-ray Powder Diffraction (XRPD), which can distinguish between different crystal forms based on their unique diffraction patterns. google.com Each polymorph will produce a characteristic set of peaks in an XRPD pattern. For example, studies on N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two distinct polymorphs, one in an orthorhombic space group and another in a triclinic space group, which were identified through single-crystal and powder X-ray diffraction. mdpi.com
Should this compound exhibit polymorphism, each form would be characterized by its unique XRPD pattern, as well as by thermal analysis techniques like Differential Scanning Calorimetry (DSC), which can identify different melting points and phase transitions associated with each polymorph.
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives. These methods are crucial for assessing purity during synthesis and for quantifying the compound in various matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of non-volatile organic compounds like this compound. When coupled with a mass spectrometer (LC-MS/MS), it becomes a highly sensitive and selective method for quantifying trace amounts of related substances.
A validated LC-MS/MS method has been developed for the trace analysis of the structurally similar compound 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a potential genotoxic impurity in the active pharmaceutical ingredient pantoprazole. researchgate.net This methodology demonstrates a robust approach that is directly applicable to the analysis of this compound. The method is capable of detecting the impurity at levels as low as 0.3 ppm, showcasing the high sensitivity required for quality control. researchgate.net The key parameters for such an analysis are detailed in the table below.
| Parameter | Specification |
|---|---|
| Chromatographic Column | Hypersil BDS C18 (50mm × 4.6mm, 3µm) |
| Mobile Phase | Buffer-acetonitrile mixture (e.g., 79:21, v/v) |
| Buffer | 10mM Ammonium Acetate in water |
| Flow Rate | 1.0 mL/min |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Quantification Level | Quantifiable down to parts-per-million (ppm) levels |
This type of method, validated according to International Conference on Harmonisation (ICH) guidelines, ensures accuracy, precision, and linearity, making it suitable for routine quality control and stability testing of this compound. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is highly suitable for analyzing its more volatile derivatives or potential impurities.
For complex, polar heterocyclic compounds that may exhibit poor chromatographic behavior or thermal instability, a common strategy is chemical derivatization to increase volatility and stability. nist.gov A widely used method is silylation, where active hydrogens (if any) are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces the polarity of the molecule and makes it amenable to GC analysis.
The analysis of TMS derivatives of related pyranopyrazole compounds by GC-MS has been shown to provide characteristic ions that help elucidate mass spectral fragmentation pathways, confirming molecular structures. nist.gov In a typical GC-MS analysis, the derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each component. This spectrum serves as a molecular fingerprint, allowing for structural confirmation and identification of unknown compounds by interpreting the fragmentation patterns.
Theoretical and Computational Studies of 3 Chloromethyl 6 Methoxy 2 Methylpyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than its complex many-electron wavefunction. The B3LYP hybrid functional is a commonly employed method for such calculations.
Table 1: Representative Bond Lengths and Angles in Substituted Pyridine (B92270) Derivatives from DFT Calculations
| Parameter | Typical Value |
| C-N (ring) bond length | 1.33 - 1.34 Å |
| C-C (ring) bond length | 1.38 - 1.40 Å |
| C-CH3 bond length | ~1.51 Å |
| C-OCH3 bond length | ~1.36 Å |
| C-CH2Cl bond length | ~1.78 Å |
| C-N-C (ring) bond angle | ~117° |
| C-C-C (ring) bond angle | ~118° - 121° |
| C-C-N (ring) bond angle | ~122° |
Note: These values are illustrative and are based on calculations for various substituted pyridine molecules. The actual values for 3-(chloromethyl)-6-methoxy-2-methylpyridine may vary.
DFT calculations also provide insights into the electronic structure, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map can identify the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. However, their high computational cost often limits their application to smaller molecules.
For this compound, high-level ab initio calculations could be employed to obtain benchmark data for its thermochemical properties, such as its heat of formation. While specific studies on this molecule are not available, research on pyridine and its simpler derivatives using methods like MP2 has been conducted to understand intermolecular interactions, such as C-H···O hydrogen bonds. rsc.org These studies have shown that the interaction energies for such bonds are typically in the range of -1 to -3 kcal/mol, and these interactions can be strengthened by the presence of other classical hydrogen bonds. rsc.org
Molecular Orbital Theory Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com
For substituted pyridines, the nature and position of the substituents have a significant impact on the energies of the frontier orbitals. In a study of 3-bromo-2-hydroxypyridine, the HOMO was found to be delocalized over the pyridine ring, while the LUMO was also of a π* character, indicating that a π → π* transition is likely. mdpi.com For this compound, the electron-donating methoxy (B1213986) and methyl groups and the electron-withdrawing chloromethyl group would influence the electron density distribution and thus the HOMO and LUMO energies.
Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Pyridines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-bromo-2-hydroxypyridine (gas phase) | -7.467 | -0.682 | 6.785 |
| 2-amino-5-methyl pyridine | -5.932 | -0.987 | 4.945 |
| Pyridine | -6.89 | -0.54 | 6.35 |
Note: These values are calculated using different levels of theory and are presented for illustrative purposes.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It allows for the investigation of intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density.
NBO analysis can quantify the stabilization energy associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. These interactions, often referred to as hyperconjugation, are key to understanding the stability of certain molecular conformations and the effects of substituents. For example, in a study of 2-amino-3-methyl-5-nitropyridine, NBO analysis revealed significant intramolecular charge transfer from the amino and methyl groups to the nitro group and the pyridine ring. nih.gov For this compound, NBO analysis would likely show significant delocalization of the lone pairs on the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring and the chloromethyl group.
Table 3: Illustrative NBO Interaction Energies in Substituted Pyridines
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(N) | π(C-C) | ~5-15 |
| LP(O) | σ(C-C) | ~2-8 |
| σ(C-H) | σ*(C-C) | ~1-5 |
Note: LP denotes a lone pair, π and σ* denote antibonding orbitals. These are representative values from studies on various substituted pyridines.*
Molecular Dynamics Simulations to Explore Conformational Space
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule.
For a molecule with multiple rotatable bonds, such as the chloromethyl and methoxy groups in this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformers. These simulations can be performed in the gas phase or in the presence of a solvent to mimic experimental conditions. Studies on substituted pyridine derivatives have utilized MD simulations to understand their binding mechanisms with biological targets and to explore their conformational preferences in solution. nih.govmdpi.com Such simulations would be valuable in determining the preferred orientations of the substituents in this compound and how these orientations might influence its reactivity and interactions with its environment.
Reaction Mechanism Predictions and Energetics using Computational Models
Computational models, particularly those based on quantum mechanics, are instrumental in predicting the pathways of chemical reactions and their associated energy changes. Methods like Density Functional Theory (DFT) are frequently employed to map out the potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. smu.edu
For this compound, a key reactive site is the chloromethyl group. Nucleophilic substitution reactions are common for benzylic and related halides. Computational models can predict the energetics of both SN1 and SN2 pathways. An SN2 reaction, for instance, would involve the direct displacement of the chloride ion by a nucleophile. DFT calculations can determine the activation energy for this process by locating the corresponding transition state structure. The predicted energy barrier provides a quantitative measure of the reaction rate.
Alternatively, an SN1-type mechanism would proceed through the formation of a carbocation intermediate upon dissociation of the chloride. The stability of this carbocation is a critical factor, and computational models can accurately predict its energy relative to the starting material. The presence of the electron-donating methoxy group and the pyridine ring can influence the stability of this intermediate through resonance and inductive effects.
The table below illustrates hypothetical energy differences that could be calculated for a nucleophilic substitution reaction involving this compound, showcasing the type of data generated from computational studies.
| Reaction Pathway | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |
| SN2 | [Nu---CH2---Cl]-Pyridine | 15 - 25 |
| SN1 | Pyridyl-CH2+ Cation | 30 - 40 |
Note: These are illustrative values and would require specific calculations for confirmation.
Furthermore, computational studies can model the role of solvents in influencing reaction mechanisms and energetics. By including solvent molecules in the calculation (either explicitly or through a continuum model), a more accurate picture of the reaction in a real-world chemical environment can be obtained.
Structure-Reactivity Relationship Elucidation through Computational Chemistry
Computational chemistry provides a quantitative framework for understanding how the structure of a molecule dictates its reactivity. For this compound, the interplay between the substituents on the pyridine ring is crucial in determining its chemical behavior.
The electronic properties of the molecule can be analyzed through various computational approaches. For example, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's nucleophilic and electrophilic character. ijcrt.org The distribution and energies of these orbitals are influenced by the substituents. The methoxy group, being an electron-donating group, would be expected to raise the energy of the HOMO, making the ring more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chloromethyl group will influence the electron density distribution.
Molecular electrostatic potential (MEP) maps are another valuable tool. These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the nitrogen atom and a positive potential around the hydrogen atoms of the methyl and chloromethyl groups.
The following table summarizes the expected electronic effects of the substituents and their influence on the reactivity of the pyridine ring, based on general principles of organic chemistry and findings from computational studies on related pyridine derivatives. mdpi.comresearchgate.net
| Substituent | Position | Electronic Effect | Predicted Influence on Reactivity |
| -OCH3 | 6 | Electron-donating (resonance and induction) | Activates the ring towards electrophilic substitution, directs ortho and para |
| -CH3 | 2 | Weakly electron-donating (hyperconjugation) | Weakly activates the ring |
| -CH2Cl | 3 | Weakly electron-withdrawing (induction) | Weakly deactivates the ring, provides a site for nucleophilic attack |
| Pyridine Nitrogen | 1 | Electron-withdrawing (induction and resonance) | Deactivates the ring towards electrophilic substitution, directs meta |
By quantifying these electronic effects through calculations of atomic charges, bond orders, and other electronic descriptors, a detailed understanding of the structure-reactivity relationship can be established. This knowledge is vital for predicting the outcomes of chemical reactions and for the rational design of new molecules with desired properties.
Emerging Research Directions and Future Perspectives for 3 Chloromethyl 6 Methoxy 2 Methylpyridine
Development of Novel and More Efficient Synthetic Methodologies
Drawing inspiration from the synthesis of structurally similar pyridine (B92270) derivatives, such as 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, future approaches could involve a one-pot synthesis strategy. bohrium.comrasayanjournal.co.in This would streamline the process, improve productivity, and reduce the extensive use of solvents. bohrium.comrasayanjournal.co.in The key transformation, the chlorination of the corresponding hydroxymethylpyridine, is a critical step. Research into novel chlorinating agents that are safer and more efficient than traditional reagents like thionyl chloride is an active area of investigation. For instance, the use of trichloroisocyanuric acid (TCCA) has been shown to be a safe and effective alternative for the allylic chlorination of related pyridine compounds. orientjchem.org
Future synthetic strategies will likely focus on:
Catalytic Routes: Development of catalytic methods for the direct and selective chlorination of the 3-methyl group of a suitable precursor, minimizing the need for pre-functionalization (e.g., conversion to a hydroxymethyl group).
Flow Chemistry: Implementation of continuous flow processes can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processing.
Biocatalysis: The use of enzymes to perform specific transformations could offer unparalleled selectivity under mild conditions, significantly enhancing the sustainability of the synthesis.
Exploration of Untapped Reactivity Pathways for Diversification
The primary reactive center of 3-(chloromethyl)-6-methoxy-2-methylpyridine is the chloromethyl group (-CH₂Cl). This functional group is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block, allowing for the facile introduction of a diverse array of functional groups.
Future research will likely delve deeper into harnessing this reactivity for molecular diversification. Key areas of exploration include:
Nucleophilic Substitution: While reactions with simple nucleophiles (e.g., amines, alcohols, thiols) are well-understood, exploring reactions with more complex and sterically hindered nucleophiles could yield novel molecular scaffolds. This allows for the synthesis of ethers, amines, thioethers, and nitriles, among other derivatives.
Cross-Coupling Reactions: The development of novel catalytic systems could enable the use of the chloromethyl group in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck-type couplings), allowing for the formation of carbon-carbon and carbon-heteroatom bonds that are difficult to achieve through standard substitution chemistry.
Generation of Reactive Intermediates: The chloromethyl group can serve as a precursor to other reactive species. For example, conversion to an organometallic reagent (e.g., Grignard or organozinc) would invert its reactivity, turning it into a nucleophile for additions to carbonyls and other electrophiles.
| Reaction Type | Nucleophile/Reagent | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | R-OH / Base | Ether (-CH₂OR) | Fine Chemicals, Agrochemicals |
| Nucleophilic Substitution (SN2) | R₂NH | Amine (-CH₂NR₂) | Pharmaceutical Intermediates |
| Nucleophilic Substitution (SN2) | R-SH / Base | Thioether (-CH₂SR) | Materials Science |
| Nucleophilic Substitution (SN2) | NaCN | Nitrile (-CH₂CN) | Precursor for Carboxylic Acids |
| Palladium-Catalyzed Cross-Coupling | Ar-B(OH)₂ (Aryl boronic acid) | Arylmethylene (-CH₂Ar) | Complex Molecule Synthesis |
Advanced Applications as a Building Block in Non-Pharmaceutical Chemical Synthesis
While its role in pharmaceutical synthesis is established, significant future potential for this compound lies in non-pharmaceutical domains such as agrochemicals and materials science. Pyridine-containing compounds are integral to many commercial pesticides and herbicides due to their biological activity. nih.govagropages.com
Agrochemicals: The pyridine ring is a key pharmacophore in a wide range of agrochemicals. agropages.com The title compound can serve as a key intermediate for the synthesis of novel fungicides, herbicides, and insecticides. Its reactive chloromethyl handle allows for straightforward modification and coupling with other bioactive moieties to screen for new and more effective crop protection agents.
Materials Science: The unique electronic properties of the pyridine ring make it an attractive component for functional materials. Future applications could include:
Polymer Chemistry: The chloromethyl group can be used to graft the pyridine unit onto polymer backbones, creating materials with modified properties such as enhanced thermal stability, flame retardancy, or metal-coordinating capabilities.
Organic Electronics: Pyridine derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substitution pattern of this compound could be tuned to create novel ligands for luminescent metal complexes or as components of organic semiconductors.
Coordination Chemistry: As a ligand, it can coordinate with metal ions to form complexes with interesting catalytic or magnetic properties.
Integration of Sustainable Chemistry Principles in Future Research
The chemical industry is increasingly adopting the principles of green and sustainable chemistry to minimize its environmental impact. researchgate.net Future research on this compound and its derivatives will undoubtedly be guided by these principles.
Key strategies for integrating sustainability include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. orientjchem.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents.
Catalysis: Employing catalytic reagents over stoichiometric ones reduces waste and often allows for milder reaction conditions. For example, using catalytic amounts of RuCl₃ for N-oxidation steps in related syntheses represents a greener approach. orientjchem.org
Energy Efficiency: Developing processes that can be run at ambient temperature and pressure, and utilizing alternative energy sources like microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. mdpi.com
Waste Reduction: A key metric for assessing the environmental impact of a chemical process is the E-factor (Environmental Factor), which is the mass ratio of waste to the desired product. Future synthetic methods will aim for significantly lower E-factors. For instance, the oxidation of a thiomethyl pyridine-N-oxide using H₂O₂, a clean oxidant, resulted in a low E-factor of 3.2, indicating minimal waste generation. orientjchem.org
| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefit | Reference Example |
|---|---|---|---|
| Waste Prevention | One-pot synthesis without isolation of intermediates | Reduced solvent use and material loss | Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine HCl bohrium.comrasayanjournal.co.in |
| Atom Economy | Using H₂O₂ as an oxidizing agent (byproduct is water) | High atom efficiency, minimal toxic byproducts | Oxidation of methythio-pyridine orientjchem.org |
| Safer Solvents & Reagents | Replacing hazardous chlorinating agents with TCCA | Improved operational safety | Allylic chlorination step orientjchem.org |
| Catalysis | Using catalytic RuCl₃ for N-oxidation | Reduced reagent usage and waste | N-oxidation of 2,3-lutidine (B1584814) orientjchem.org |
Interdisciplinary Research Opportunities in Chemical Sciences
The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines.
Computational Chemistry and Synthetic Chemistry: Theoretical studies, such as Density Functional Theory (DFT), can be employed to predict the compound's reactivity, elucidate reaction mechanisms, and calculate its spectroscopic properties. This in-silico approach can guide experimental design, saving time and resources by identifying the most promising reaction pathways before they are attempted in the lab.
Materials Science and Organic Synthesis: Collaborations between synthetic chemists and materials scientists are crucial for designing and creating novel functional materials. Synthetic chemists can modify the core structure of the pyridine building block, while materials scientists can characterize the properties of the resulting polymers, metal-organic frameworks (MOFs), or electronic materials.
Agricultural Science and Chemical Biology: The development of new agrochemicals requires a close partnership between chemists who design and synthesize new molecules and agricultural scientists who can test their biological efficacy and evaluate their environmental safety profiles. Understanding the structure-activity relationship (SAR) is key to developing potent and selective agents.
By pursuing these emerging research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a versatile tool for innovation across the chemical sciences.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(chloromethyl)-6-methoxy-2-methylpyridine, and how can regioselectivity be controlled during chloromethylation?
- Methodological Answer : A common approach involves starting with 2-methylpyridine derivatives. For example, 2-methyl-6-(chloromethyl)pyridine hydrochloride is synthesized via acylation, reduction, and chlorination steps, where the chloromethyl group is introduced regioselectively at the 6th position of the pyridine ring . To achieve regiocontrol, directing groups (e.g., methoxy or methyl substituents) can influence electrophilic substitution patterns. For instance, the methoxy group at the 6th position may act as an electron-donating group, directing chloromethylation to the adjacent position. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like AlCl₃) should be optimized to minimize side reactions.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H NMR can identify the methyl (δ ~2.5 ppm), methoxy (δ ~3.8 ppm), and chloromethyl (δ ~4.5 ppm) groups. ¹³C NMR distinguishes aromatic carbons and substituents.
- IR : Peaks near 750–850 cm⁻¹ confirm C-Cl stretching, while ~1250 cm⁻¹ corresponds to methoxy C-O bonds.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~183 for C₈H₁₀ClNO) validate the molecular formula.
X-ray crystallography (as seen in pyridine derivatives like 2-amino-6-methylpyridinium salts) can resolve structural ambiguities .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The chloromethyl group is highly reactive and prone to hydrolysis. Storage under inert atmospheres (e.g., argon) in anhydrous solvents (e.g., dry DCM or THF) is recommended. Avoid exposure to moisture or bases, which may trigger elimination or substitution reactions. Stability studies using TLC or HPLC can monitor decomposition over time.
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The methoxy group at the 6th position exerts an electron-donating resonance effect, activating the pyridine ring toward electrophilic attacks, while the methyl group at the 2nd position introduces steric hindrance. Computational studies (e.g., DFT) can model charge distribution and predict reactive sites. For example, the chloromethyl group’s electrophilicity can be quantified via natural bond orbital (NBO) analysis. Experimental validation through kinetic studies (e.g., monitoring SN2 reactions with nucleophiles like NaN₃) can corroborate computational findings .
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Discrepancies often arise from divergent reaction conditions. For example, solution-phase methods may yield 60–70% purity due to side reactions, while solid-phase synthesis (e.g., using polymer-supported reagents) can improve selectivity. Systematic optimization via Design of Experiments (DoE) can identify critical variables (e.g., temperature, stoichiometry). Comparative analysis of analogous compounds (e.g., 2-(chloromethyl)-6-methoxy-3-trifluoromethylpyridine) may reveal solvent or catalyst dependencies .
Q. How can computational chemistry predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking studies can simulate interactions with biological targets (e.g., enzymes or receptors). For instance, pyridine derivatives with chloromethyl groups have been explored as kinase inhibitors. Pharmacophore modeling aligns the compound’s functional groups (methoxy, chloromethyl) with known active sites. ADMET prediction tools (e.g., SwissADME) assess bioavailability and toxicity. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is essential to confirm computational predictions .
Comparative and Mechanistic Questions
Q. How does the substitution pattern of this compound compare to structurally related pyridine derivatives in catalytic applications?
- Methodological Answer : The methyl and methoxy groups enhance steric and electronic modulation, making the compound a candidate for ligand design in catalysis. For example, ferrocenyl-pyridine hybrids (e.g., 2-ferrocenyl-6-methylpyridin-3-ol) demonstrate redox-active behavior in asymmetric catalysis . Comparative studies using cyclic voltammetry and X-ray crystallography can elucidate how substituents influence catalytic efficiency.
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?
- Methodological Answer : Contradictions may stem from solvent choice or base strength. For example, in aqueous NaOH, the chloromethyl group undergoes rapid hydrolysis, while in anhydrous DMF with K₂CO₃, stability increases. Kinetic studies (e.g., monitoring degradation via ¹H NMR) under controlled conditions can resolve these discrepancies. pH-dependent stability profiles should be constructed to guide experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
